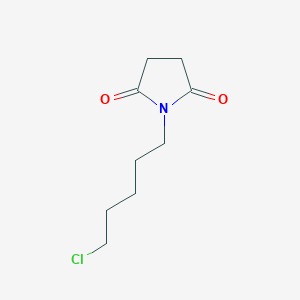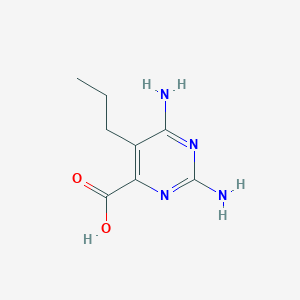
2,6-Dibromo-4-((triisopropylsilyl)oxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibromo-4-((triisopropylsilyl)oxy)aniline is an organic compound with the molecular formula C15H25Br2NOSi. It is a derivative of aniline, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by bromine atoms, and the hydroxyl group at position 4 is protected by a triisopropylsilyl group. This compound is of interest in organic synthesis and various chemical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-((triisopropylsilyl)oxy)aniline typically involves the bromination of 4-((triisopropylsilyl)oxy)aniline. The reaction is carried out using bromine in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions to ensure selective bromination at the 2 and 6 positions of the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product, such as recrystallization or chromatography, to achieve the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4-((triisopropylsilyl)oxy)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Bromination: Bromine in acetic acid or dichloromethane.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Coupling: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 2,6-diamino-4-((triisopropylsilyl)oxy)aniline derivatives.
Scientific Research Applications
2,6-Dibromo-4-((triisopropylsilyl)oxy)aniline has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties.
Pharmaceutical Research: It serves as a building block for the synthesis of potential pharmaceutical compounds.
Chemical Biology: The compound can be used in studies involving the modification of biological molecules.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-((triisopropylsilyl)oxy)aniline depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. The triisopropylsilyl group serves as a protecting group, which can be removed under specific conditions to reveal the hydroxyl group for further reactions.
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromo-4-(trifluoromethoxy)aniline: Similar in structure but with a trifluoromethoxy group instead of a triisopropylsilyl group.
2,6-Dibromo-4-phenoxyphenol: Contains a phenoxy group instead of a triisopropylsilyl group.
Uniqueness
2,6-Dibromo-4-((triisopropylsilyl)oxy)aniline is unique due to the presence of the triisopropylsilyl group, which provides steric protection and can be selectively removed. This makes it a valuable intermediate in organic synthesis, allowing for the selective introduction of functional groups at specific positions on the benzene ring.
Properties
Molecular Formula |
C15H25Br2NOSi |
|---|---|
Molecular Weight |
423.26 g/mol |
IUPAC Name |
2,6-dibromo-4-tri(propan-2-yl)silyloxyaniline |
InChI |
InChI=1S/C15H25Br2NOSi/c1-9(2)20(10(3)4,11(5)6)19-12-7-13(16)15(18)14(17)8-12/h7-11H,18H2,1-6H3 |
InChI Key |
CTZCEESYXMXEEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC(=C(C(=C1)Br)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[4-(2-hydroxyethyl)piperazin-1-yl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one](/img/structure/B13991337.png)
![Butyl 2-[5-(butoxycarbonylmethylamino)pentylamino]acetate](/img/structure/B13991338.png)








